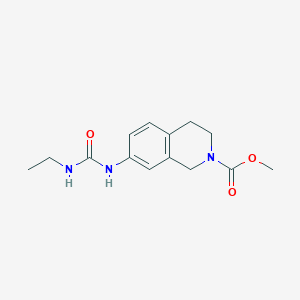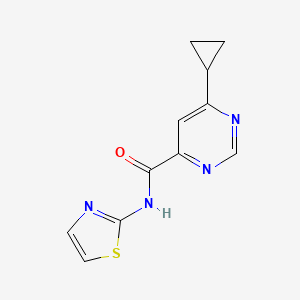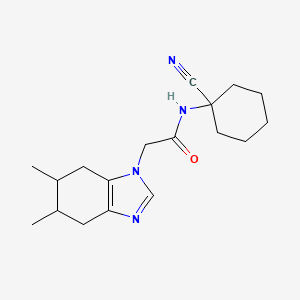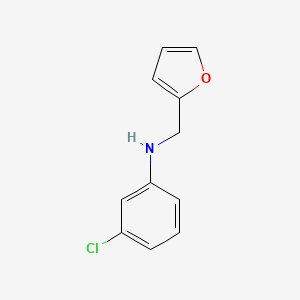![molecular formula C20H11N3O3S2 B2915981 5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide CAS No. 864939-18-4](/img/structure/B2915981.png)
5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, an isoindoline dione, and a thiophene carboxamide . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzothiazole, isoindoline dione, and thiophene carboxamide groups each contribute to the overall structure .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has extensively focused on the synthesis and characterization of compounds containing benzo[d]thiazol-2-yl and 1,3-dioxoisoindolin-5-yl groups due to their potential biological activities. For instance, Patel et al. (2010) explored the synthesis and biological activity of derivatives including the 1,3-dioxoisoindolin-2-yl group, highlighting their potential as antimicrobials due to promising antibacterial activities (Patel & Dhameliya, 2010).
Antioxidant Activity
The antioxidant properties of derivatives related to 5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide have been a subject of interest. Tumosienė et al. (2019) reported on the antioxidant activity of similar compounds, revealing significant potential in combating oxidative stress. This study highlights the importance of structural moieties in determining antioxidant capacity, suggesting that modifications could enhance these properties for therapeutic applications (Tumosienė et al., 2019).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds containing benzo[d]thiazol-2-yl and 1,3-dioxoisoindolin-5-yl components. For example, Narayana et al. (2004) focused on the development of thiazol-5-yl derivatives as potential antifungal agents, suggesting the structural relevance of these compounds in designing new antimicrobial medications (Narayana et al., 2004).
Anticancer Activity
The search for novel anticancer agents has led to the investigation of thiazol-2-yl and dioxoisoindolin-5-yl derivatives. Gudipati et al. (2011) synthesized a series of compounds to assess their anticancer and antioxidant activities, underscoring the therapeutic potential of these chemical frameworks in cancer treatment (Gudipati et al., 2011).
Anti-inflammatory Properties
The anti-inflammatory properties of compounds featuring benzo[d]thiazol-2-yl and 1,3-dioxoisoindolin-5-yl groups have also been explored. Nikalje et al. (2015) reported on the synthesis and evaluation of thiazolidin-5-yl derivatives as anti-inflammatory agents, showcasing the potential of these compounds in treating inflammation-related disorders (Nikalje et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It has been reported that the compound exhibits properties of fluorescence and electroluminescence
Biochemical Pathways
Given its fluorescent properties, it may be involved in pathways related to light emission or energy transfer . .
Pharmacokinetics
Given its molecular structure, it is likely to have good thermal and electrochemical stability . .
Result of Action
Its fluorescent properties suggest it could be used as a probe in cellular imaging studies . .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, its fluorescent properties might be affected by changes in temperature or pH . .
Propiedades
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(1,3-dioxoisoindol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S2/c24-17-11-6-5-10(9-12(11)18(25)23-17)21-19(26)15-7-8-16(27-15)20-22-13-3-1-2-4-14(13)28-20/h1-9H,(H,21,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKGMQPPIGRLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2915907.png)

![3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride](/img/structure/B2915910.png)
![ethyl 2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2915912.png)
![5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2915914.png)

![2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether](/img/structure/B2915918.png)


